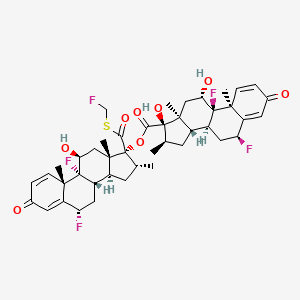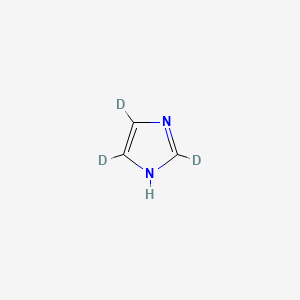
N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterium-labeled analog of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester. This compound is related to the amino acid L-cysteine and is used in various scientific research applications, particularly in the study of metabolic pathways and oxidative metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 involves the acetylation of L-cystine followed by esterification with tert-butyl groups. The deuterium labeling is introduced during the acetylation step. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine, followed by esterification with tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield thiols or disulfides, depending on the reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or tert-butyl ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various acetyl or tert-butyl ester derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of sulfur-containing amino acids and their metabolites.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of oxidative stress and related diseases.
Industry: Applied in the synthesis of labeled compounds for environmental and clinical diagnostics.
Wirkmechanismus
The mechanism of action of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows for the tracking of the compound and its metabolites using mass spectrometry or NMR spectroscopy. The compound interacts with various enzymes and molecular targets involved in the metabolism of sulfur-containing amino acids.
Vergleich Mit ähnlichen Verbindungen
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester: The non-deuterated analog of the compound.
L-Cystine: The parent amino acid from which the compound is derived.
N,N’-Diacetyl-L-cystine: A related compound without the tert-butyl ester groups.
Uniqueness: N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate tracing of metabolic pathways is essential.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-3-[[(2R)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-[(2,2,2-trideuterioacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m0/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMDURFWZHENFZ-UIPMZEIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)C([2H])([2H])[2H])C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











